molecular formula C20H21ClN2O3 B7688216 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B7688216
M. Wt: 372.8 g/mol
InChI Key: DQYRTWHPMJAUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to have potential therapeutic benefits in a variety of diseases, including chronic pain, anxiety, and inflammation.

Mechanism of Action

1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on the cannabinoid receptors in the body, which play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide increases the levels of endocannabinoids, which can lead to therapeutic benefits in a variety of diseases.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain and inflammation, as well as improve anxiety-like behavior. In addition, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is its specificity for FAAH, which allows for targeted inhibition of this enzyme. In addition, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. However, one limitation of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is its relatively short half-life, which may limit its efficacy in some disease states.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide. One area of interest is the potential use of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide in the treatment of chronic pain, anxiety, and inflammation in humans. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, as well as its potential interactions with other drugs. Finally, the development of more potent and selective FAAH inhibitors may lead to improved therapeutic outcomes in a variety of diseases.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting product with 3-methoxyaniline. The final step involves the addition of carboxamide to the piperidine ring. The synthesis has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In animal studies, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain and inflammation, as well as improve anxiety-like behavior. In addition, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-16-6-4-5-15(13-16)22-19(24)14-9-11-23(12-10-14)20(25)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYRTWHPMJAUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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